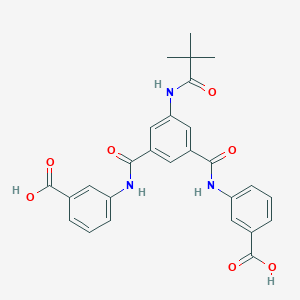
3,3'-((5-Pivalamidoisophthaloyl)bis(azanediyl))dibenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3’-((5-Pivalamidoisophthaloyl)bis(azanediyl))dibenzoic acid is a complex organic compound with the molecular formula C27H25N3O7 and a molecular weight of 503.50 g/mol . This compound is characterized by its unique structure, which includes a pivalamidoisophthaloyl core linked to two benzoic acid moieties through azanediyl bridges . It is primarily used in research settings and has various applications in chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-((5-Pivalamidoisophthaloyl)bis(azanediyl))dibenzoic acid typically involves multiple steps, starting with the preparation of the pivalamidoisophthaloyl core. This core is then reacted with appropriate benzoic acid derivatives under controlled conditions to form the final product. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
化学反応の分析
Types of Reactions
3,3’-((5-Pivalamidoisophthaloyl)bis(azanediyl))dibenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzoic acid derivatives, while reduction can produce reduced amide or amine derivatives .
科学的研究の応用
3,3’-((5-Pivalamidoisophthaloyl)bis(azanediyl))dibenzoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in studies involving enzyme interactions and protein binding.
Medicine: Research into potential therapeutic applications, such as drug delivery systems and pharmaceutical formulations.
Industry: It is utilized in the development of advanced materials, including polymers and coatings
作用機序
The mechanism of action of 3,3’-((5-Pivalamidoisophthaloyl)bis(azanediyl))dibenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially altering their activity or function. The pathways involved may include signal transduction, metabolic processes, or other biochemical pathways .
類似化合物との比較
Similar Compounds
3,3’-((5-Acetamidoisophthaloyl)bis(azanediyl))dibenzoic acid: Similar structure but with an acetamido group instead of a pivalamido group.
3,3’-((5-Formamidoisophthaloyl)bis(azanediyl))dibenzoic acid: Contains a formamido group, offering different chemical properties.
Uniqueness
3,3’-((5-Pivalamidoisophthaloyl)bis(azanediyl))dibenzoic acid is unique due to its pivalamido group, which imparts specific steric and electronic properties. These properties can influence the compound’s reactivity, stability, and interactions with other molecules, making it distinct from its analogs .
特性
分子式 |
C27H25N3O7 |
|---|---|
分子量 |
503.5 g/mol |
IUPAC名 |
3-[[3-[(3-carboxyphenyl)carbamoyl]-5-(2,2-dimethylpropanoylamino)benzoyl]amino]benzoic acid |
InChI |
InChI=1S/C27H25N3O7/c1-27(2,3)26(37)30-21-13-17(22(31)28-19-8-4-6-15(11-19)24(33)34)10-18(14-21)23(32)29-20-9-5-7-16(12-20)25(35)36/h4-14H,1-3H3,(H,28,31)(H,29,32)(H,30,37)(H,33,34)(H,35,36) |
InChIキー |
XWHACSKQDWORLP-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C(=O)NC1=CC(=CC(=C1)C(=O)NC2=CC=CC(=C2)C(=O)O)C(=O)NC3=CC=CC(=C3)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[[(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18S,20S,21R,23S,25S,26R,28S,30S,31R,33R,35R,36R,37R,38S,39S,40S,41S,42S,43S,44R,45R,46S,47R,48R,49R)-36,37,38,39,40,41,42,43,44,45,46,48,49-tridecahydroxy-5,15,20,25,30,35-hexakis(hydroxymethyl)-47-(4-sulfobutoxy)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-10-yl]methoxy]butane-1-sulfonic acid](/img/structure/B12509879.png)
![[(7R)-4H,5H,7H-thieno[2,3-c]pyran-7-yl]methanaminehydrochloride](/img/structure/B12509883.png)
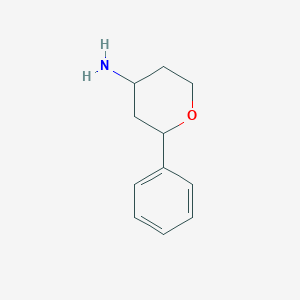
![calcium (3R,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-3,5-dihydroxy-6-heptenoate](/img/structure/B12509901.png)
![1-[[2-(2,5-Difluorophenyl)-3-methyloxiran-2-yl]methyl]-1,2,4-triazole](/img/structure/B12509904.png)
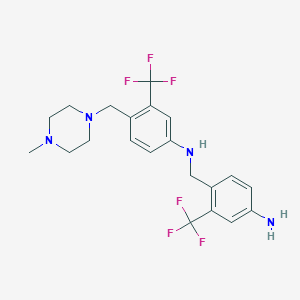

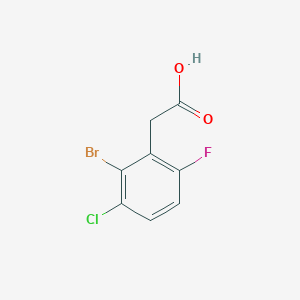

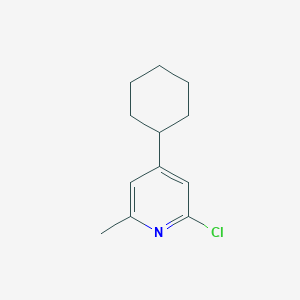

![methyl 4-oxo-6H,7H,8H-pyrrolo[1,2-a]pyrimidine-6-carboxylate](/img/structure/B12509951.png)
![N-[2-(2,5-dimethyl-4-nitropyrazol-3-yl)ethenyl]aniline](/img/structure/B12509971.png)
